2-{[(Tert-butoxy)carbonyl](methyl)amino}-2-(3-chloro-4-fluorophenyl)acetic acid
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Overview
Description
2-{(Tert-butoxy)carbonylamino}-2-(3-chloro-4-fluorophenyl)acetic acid is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group, a methylamino group, and a 3-chloro-4-fluorophenyl group
Preparation Methods
The synthesis of 2-{(Tert-butoxy)carbonylamino}-2-(3-chloro-4-fluorophenyl)acetic acid typically involves multiple steps One common method includes the alkylation of a precursor compound with tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as sodium hydroxideIndustrial production methods often utilize flow microreactor systems for the efficient and sustainable synthesis of such compounds .
Chemical Reactions Analysis
2-{(Tert-butoxy)carbonylamino}-2-(3-chloro-4-fluorophenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions.
Deprotection: The Boc protecting group can be removed using strong acids like trifluoroacetic acid or hydrochloric acid.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: The compound is used in the production of various pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of 2-{(Tert-butoxy)carbonylamino}-2-(3-chloro-4-fluorophenyl)acetic acid involves its interaction with specific molecular targets. The Boc group provides stability and protection during chemical reactions, while the 3-chloro-4-fluorophenyl group can interact with biological targets through various pathways. The exact mechanism depends on the specific application and the molecular environment .
Comparison with Similar Compounds
Similar compounds include other Boc-protected amino acids and derivatives, such as:
- 2-(tert-Butoxycarbonylamino)-3-phenylpropanoic acid
- N-(tert-Butoxycarbonyl)-L-alanine
- N-(tert-Butoxycarbonyl)-L-phenylalanine
Properties
Molecular Formula |
C14H17ClFNO4 |
---|---|
Molecular Weight |
317.74 g/mol |
IUPAC Name |
2-(3-chloro-4-fluorophenyl)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid |
InChI |
InChI=1S/C14H17ClFNO4/c1-14(2,3)21-13(20)17(4)11(12(18)19)8-5-6-10(16)9(15)7-8/h5-7,11H,1-4H3,(H,18,19) |
InChI Key |
DOGVFAKZQDDULU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C(C1=CC(=C(C=C1)F)Cl)C(=O)O |
Origin of Product |
United States |
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